molecular formula C13H10ClF3N4O B3210600 4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide CAS No. 1073160-19-6

4-(4-chloro-5-(trifluoromethyl)pyrimidin-2-ylamino)-N-methylbenzamide

Cat. No. B3210600
Key on ui cas rn: 1073160-19-6
M. Wt: 330.69 g/mol
InChI Key: IJEBTSOYCUVHFB-UHFFFAOYSA-N
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Patent
US08247411B2

Procedure details

A solution of 2,4-dichloro-5-trifluoromethyl-pyrimidine (8.63 mmol) in 1:1 t-BuOH/DCE (10 mL) was cooled to 5° C., treated with solid ZnBr2 (22.5 mmol), and stirred at 5° C. for 30 minutes. The resultant solution was maintained at 5° C. and treated first with solid 4-amino-N-methyl-benzamide (7.5 mmol) followed by TEA (16.5 mmol). The resultant white mixture was allowed to warm 25° C., and it was mixed at 25° C. for 20 hours. The mixture was adsorbed onto silica gel, and the fraction eluting 0-10% methanol/DCM was collected and concentrated. The resultant residue was triturated with water and filtered to provide B20. Yield: 3.0 mmol, 40%. LCMS 2.3 min, MZ+=331.1 1H NMR (500 MHz, d6-DMSO) δ ppm 10.89 (s, 1H), 8.87 (s, 1H), 8.34 (d, J=4.67 Hz, 1H), 7.73-7.89 (m, 3H), 2.78 (d, J=4.67 Hz, 3H).
Quantity
8.63 mmol
Type
reactant
Reaction Step One
Name
t-BuOH DCE
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.5 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
TEA
Quantity
16.5 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
331.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
22.5 mmol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[NH2:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([NH:20][CH3:21])=[O:19])=[CH:16][CH:15]=1>[Zn+2].[Br-].[Br-].CC(O)(C)C.ClCCCl>[Cl:8][C:6]1[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=[C:2]([NH:13][C:14]2[CH:15]=[CH:16][C:17]([C:18]([NH:20][CH3:21])=[O:19])=[CH:22][CH:23]=2)[N:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
8.63 mmol
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
Name
t-BuOH DCE
Quantity
10 mL
Type
solvent
Smiles
CC(C)(C)O.ClCCCl
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.5 mmol
Type
reactant
Smiles
NC1=CC=C(C(=O)NC)C=C1
Step Four
Name
TEA
Quantity
16.5 mmol
Type
reactant
Smiles
Step Five
Name
331.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
22.5 mmol
Type
catalyst
Smiles
[Zn+2].[Br-].[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred at 5° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm 25° C.
ADDITION
Type
ADDITION
Details
it was mixed at 25° C. for 20 hours
Duration
20 h
WASH
Type
WASH
Details
the fraction eluting 0-10% methanol/DCM
CUSTOM
Type
CUSTOM
Details
was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant residue was triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to provide B20

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=NC(=NC=C1C(F)(F)F)NC1=CC=C(C(=O)NC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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